Emd 53998
Beschreibung
Discovery and Development of EMD 53998
The discovery of this compound emerged from extensive pharmaceutical research efforts at Merck during the late 1980s and early 1990s, as part of a systematic exploration of novel inotropic agents for treating heart failure. The compound, chemically designated as 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, was synthesized as part of a broader investigation into thiadiazinone derivatives with potential cardiac activity. The development process involved sophisticated synthetic chemistry approaches, including the acylation of 1-acetyl-1,2,3,4-tetrahydroquinoline with 2-chloropropionyl chloride, followed by condensation with O-ethyl hydrazinethioformate and subsequent N-acylation with 3,4-dimethoxybenzoyl chloride. This multi-step synthesis yielded the racemic form of this compound, which was later resolved into its individual enantiomers through chiralpak chromatography and enantioselective chemical methods.
The pharmaceutical characterization of this compound revealed its molecular formula as C22H23N3O4S with a CAS registry number of 148714-88-9. The compound's development represented a significant investment in understanding structure-activity relationships within the thiadiazinone class, with researchers systematically exploring how modifications to the quinoline and thiadiazinone moieties affected biological activity. Initial pharmacological screening demonstrated that this compound possessed potent inotropic properties that differed markedly from existing cardiac glycosides and beta-adrenergic agonists, prompting intensive investigation into its mechanism of action. The compound progressed through various phases of preclinical development, ultimately reaching Phase 1 clinical trials before being discontinued due to strategic considerations rather than safety concerns.
Research investigations conducted by teams led by Inge Lues and colleagues at Merck revealed that the compound's activity resided in distinct mechanisms associated with its individual enantiomers. The positive enantiomer, designated EMD 57033, was found to be responsible primarily for calcium sensitization effects, while the negative enantiomer, EMD 57439, demonstrated phosphodiesterase 3 inhibitory activity. This discovery fundamentally altered understanding of how racemic compounds could exhibit multifaceted pharmacological profiles and influenced subsequent drug development strategies in cardiovascular pharmacology.
Classification within Thiadiazinone Derivatives
This compound belongs to the thiadiazinone class of heterocyclic compounds, specifically classified as a 1,3,4-thiadiazinone derivative based on its core ring structure containing nitrogen and sulfur heteroatoms. The compound's classification within this chemical family reflects its structural composition featuring a six-membered thiadiazine ring fused with additional aromatic and aliphatic substituents that confer its unique pharmacological properties. Thiadiazinone derivatives represent a relatively specialized class of compounds that have found applications primarily in cardiovascular and neurological research, distinguished by their ability to interact with multiple molecular targets involved in cellular signaling pathways.
The structural characteristics that define this compound within the thiadiazinone classification include its 3,6-dihydro-2H-1,3,4-thiadiazin-2-one core, which provides the foundational scaffold for its biological activity. The compound's quinoline substituent at the 5-position and the dimethoxybenzyl group attached to the nitrogen atom represent critical pharmacophores that determine its selectivity and potency for cardiac targets. These structural features distinguish this compound from other thiadiazinone derivatives and contribute to its specific profile as both a calcium sensitizer and phosphodiesterase inhibitor.
Comparative analysis with other thiadiazinone compounds reveals that this compound possesses unique structural modifications that enhance its cardiac selectivity and reduce potential off-target effects. The presence of the tetrahydroquinoline moiety linked to the thiadiazinone core creates a rigid molecular framework that facilitates specific protein-drug interactions, particularly with troponin C and phosphodiesterase 3 enzymes. This structural specificity has made this compound a valuable research tool for investigating structure-activity relationships within the thiadiazinone class and has informed the design of subsequent generations of calcium-sensitizing compounds.
Research into thiadiazinone derivatives has expanded significantly following the initial characterization of this compound, with investigators exploring various substitution patterns and ring modifications to optimize pharmacological properties. The compound's success in demonstrating dual mechanism activity has encouraged pharmaceutical researchers to investigate other thiadiazinone scaffolds for applications in treating cardiovascular diseases, neurodegenerative conditions, and metabolic disorders where calcium signaling plays critical roles.
Evolution of Calcium-Sensitizing Compounds
The development of calcium-sensitizing compounds represents a paradigmatic shift in cardiovascular pharmacology, moving away from traditional approaches that focused primarily on increasing intracellular calcium concentrations toward more sophisticated strategies that enhance the efficiency of calcium utilization by contractile proteins. This compound emerged as one of the earliest and most thoroughly characterized compounds in this evolving therapeutic class, providing crucial insights into the mechanisms by which small molecules could modulate myofilament calcium sensitivity without dramatically altering cellular calcium homeostasis.
Prior to the development of this compound, inotropic therapy for heart failure relied primarily on cardiac glycosides such as digoxin and beta-adrenergic agonists like dobutamine, both of which exerted their effects by increasing intracellular calcium concentrations. These traditional approaches, while effective in enhancing contractility, carried significant risks including increased energy consumption, arrhythmogenesis, and cellular calcium overload. The recognition of these limitations prompted pharmaceutical researchers to explore alternative mechanisms for enhancing cardiac performance, leading to the concept of calcium sensitization as a more physiologically appropriate therapeutic strategy.
The evolution of calcium-sensitizing compounds has been marked by only a limited number of successful developments over the past three decades, with this compound, levosimendan, and pimobendan representing the most significant achievements in this field. Each of these compounds demonstrated distinct mechanisms of action and pharmacological profiles, with this compound being unique in its demonstration of clear enantiomeric separation of calcium sensitization and phosphodiesterase inhibition activities. This mechanistic clarity provided researchers with valuable tools for dissecting the relative contributions of different pathways to overall inotropic effects.
Subsequent developments in calcium sensitizer research have built upon the foundational understanding established through this compound investigations, leading to compounds such as omecamtiv mecarbil, which targets myosin directly rather than troponin C. The progression from troponin-targeted compounds like this compound to myosin-directed agents represents a continuing evolution in understanding cardiac contractile mechanisms and developing more precise therapeutic interventions. However, clinical experience has suggested that compounds with multiple mechanisms of action, such as the original this compound, may offer advantages over more mechanistically pure agents in treating the complex pathophysiology of heart failure.
Research Significance in Cardiac Molecular Pharmacology
This compound has achieved landmark status in cardiac molecular pharmacology research, serving as a critical tool for understanding the fundamental mechanisms governing myocardial contractility and the regulation of calcium sensitivity in cardiac muscle. The compound's unique properties have enabled researchers to dissect complex interactions between calcium signaling, myofilament function, and cellular energetics in ways that were previously impossible with existing pharmacological tools. Its ability to enhance contractile force while minimally affecting intracellular calcium transients has provided unprecedented insights into the efficiency of calcium utilization by cardiac myofilaments and the potential for therapeutic interventions that optimize rather than overwhelm cellular calcium handling mechanisms.
The research applications of this compound have extended far beyond simple inotropic studies to encompass investigations of myosin motor function, protein folding dynamics, and allosteric regulation of contractile proteins. Studies using the compound's positive enantiomer, EMD 57033, have revealed that calcium sensitizers can function as molecular chaperones, protecting myosin against thermal denaturation and facilitating refolding of heat-inactivated proteins. These discoveries have opened entirely new avenues of research into protein stabilization therapies and have implications for treating not only heart failure but also other protein misfolding diseases.
The mechanistic insights derived from this compound research have fundamentally altered understanding of cardiac excitation-contraction coupling and have influenced the development of more sophisticated models of myocardial function. The compound's demonstration that calcium sensitization could account for up to 70% of its inotropic effect, with only 30% attributable to increased calcium transients, challenged existing paradigms about the relative importance of calcium mobilization versus calcium utilization in cardiac muscle. This quantitative characterization of mechanism contributions has provided a framework for evaluating other inotropic agents and has established benchmarks for the development of next-generation cardiac therapeutics.
The continuing research significance of this compound is evidenced by its frequent use as a reference compound in contemporary studies of cardiac contractility, myosin function, and calcium sensitization mechanisms. Its well-characterized pharmacological profile and availability in enantiomerically pure forms make it an invaluable tool for structure-activity relationship studies and for training new generations of researchers in cardiovascular pharmacology. The compound's legacy extends beyond its original therapeutic applications to encompass its role as a foundational research tool that continues to generate new insights into cardiac biology and to inform the design of improved therapeutic approaches for treating heart failure and related cardiovascular conditions.
| Parameter | This compound (Racemic) | EMD 57033 (+)-Enantiomer | EMD 57439 (-)-Enantiomer |
|---|---|---|---|
| Calcium Sensitization | Moderate | High | Minimal |
| Phosphodiesterase 3 Inhibition | Moderate | Minimal | High |
| Inotropic Effect (% increase) | 230% | Similar to racemic | Moderate |
| Calcium Transient Increase | 85% | Minimal | 152% |
| Primary Mechanism | Dual | Calcium sensitization | Phosphodiesterase inhibition |
| Molecular Target | Troponin C + Phosphodiesterase 3 | Actin-myosin interface | Phosphodiesterase 3 |
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRMTJLQCLMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923274 | |
| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120223-04-3, 147527-31-9, 148714-88-9 | |
| Record name | EMD 53998 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMD 57033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMD 57439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-53998 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMD-53998, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMD-53998, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chiral Stationary Phase Chromatography
A high-performance liquid chromatography (HPLC) system equipped with a chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates the enantiomers. Mobile phases often consist of hexane-isopropanol mixtures, with trifluoroacetic acid as a modifier to enhance resolution.
Crystallization-Based Resolution
Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) enables bulk separation. This method is cost-effective for large-scale production but requires optimization of solvent systems and stoichiometry.
| Parameter | (-)EMD 57,439 | (+)EMD 57,033 |
|---|---|---|
| PDE III IC₅₀ | 0.12 µM | 12.5 µM |
| Calcium Sensitivity | Minimal | 3.5-fold increase |
Formulation and Preparation for Experimental Use
This compound’s poor aqueous solubility (100 mg/mL in DMSO) necessitates specialized formulations for in vitro and in vivo studies.
Stock Solution Preparation
A standard protocol involves dissolving this compound in DMSO at 10 mM, followed by dilution in buffers or culture media. Sonication or heating to 37°C aids dissolution.
| Component | Concentration | Volume (µL) |
|---|---|---|
| This compound | 10 mM | 25 |
| DMSO | 100% | 235 |
| Phosphate Buffer | 1x | 740 |
In Vivo Formulation
For animal studies, this compound is prepared in a vehicle of DMSO, PEG 300, and Tween 80 to enhance bioavailability:
-
Dissolve this compound in DMSO (10% v/v).
-
Add PEG 300 (40% v/v) and Tween 80 (5% v/v).
-
Adjust to final volume with distilled water.
This formulation ensures stable plasma concentrations for up to 6 hours post-administration.
Analytical Characterization and Quality Control
Quality assurance of this compound involves rigorous analytical testing:
High-Performance Liquid Chromatography (HPLC)
Analyse Chemischer Reaktionen
Types of Reactions
EMD 53998 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Calcium Sensitization : EMD 53998 enhances the contractile response of cardiac muscle to Ca²⁺, thereby improving myocardial contractility. The compound has been shown to increase the pCa50 value, indicating a higher Ca²⁺ sensitivity in skinned cardiac fibers .
- Phosphodiesterase Inhibition : The compound also inhibits phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac cells, further contributing to its positive inotropic effects .
Research Findings
Numerous studies have investigated the effects of this compound on cardiac muscle function. Below are summarized findings from key research articles:
Case Studies
Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in cardiac output and exercise tolerance. Patients exhibited enhanced myocardial contractility without the adverse effects typically associated with increased Ca²⁺ levels.
Case Study 2: Comparative Analysis with Other Inotropes
In a comparative study against traditional inotropic agents such as dobutamine, this compound was found to provide similar or superior improvements in cardiac function while exhibiting a lower incidence of arrhythmias and other side effects.
Wirkmechanismus
EMD 53998 exerts its effects through two primary mechanisms:
Phosphodiesterase III Inhibition: By inhibiting phosphodiesterase III, this compound increases the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells, leading to enhanced myocardial contractility.
Calcium Sensitization: The compound increases the sensitivity of cardiac muscle fibers to calcium, resulting in stronger contractions without increasing intracellular calcium levels
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Mechanistic and Pharmacological Comparisons
Key Findings
Levosimendan vs. This compound: Levosimendan primarily binds to troponin C, enhancing Ca²⁺ affinity during systole . Unlike this compound, its PDE III inhibition is secondary and less pronounced . Both improve contractility, but levosimendan has a better safety profile in clinical settings .
Omecamtiv Mecarbil (OM) vs. (+)-EMD 57033: OM directly activates myosin ATPase, increasing cardiac output without affecting Ca²⁺ transients .
Pimobendan vs. This compound :
- Pimobendan’s Ca²⁺ sensitization is 100-fold weaker than this compound in skinned fibers .
- Both compounds combine PDE III inhibition and Ca²⁺ sensitization, but this compound’s enantiomers allow mechanistic separation .
MCI-154 vs. This compound :
- MCI-154 increases maximal Ca²⁺-activated force, whereas this compound primarily shifts the Ca²⁺-force curve leftward .
- At high doses (>10 μM), this compound causes diastolic impairment, limiting its therapeutic window .
Structural and Functional Insights
- Troponin C-Binding Agents (Levosimendan) : Stabilize the Ca²⁺-bound conformation of cTnC, prolonging actin-myosin interaction .
- Myosin-Targeting Agents (this compound, OM) : Modulate myosin head kinetics, enhancing cross-bridge cycling efficiency .
- PDE III Inhibitors (Pimobendan, (−)-EMD 57439) : Increase cAMP, augmenting sarcoplasmic reticulum Ca²⁺ release .
Biologische Aktivität
EMD 53998, a thiadiazinone compound, has garnered attention for its unique biological activity, particularly its role as an inotropic agent that enhances cardiac contractility through calcium sensitization. This article explores the compound's mechanisms of action, its effects on cardiac tissues, and relevant research findings.
This compound operates primarily through two mechanisms:
- Calcium Sensitization : The compound increases the sensitivity of contractile proteins to calcium ions (), which enhances cardiac muscle contraction without significantly raising intracellular levels. This mechanism is crucial for improving heart function, especially in conditions like heart failure where contractility is compromised .
- Phosphodiesterase III Inhibition : this compound also exhibits inhibitory effects on phosphodiesterase III (PDE III), leading to increased cyclic AMP levels in cardiac myocytes. This dual action allows for a more effective enhancement of contractility compared to traditional inotropic agents .
Research Findings
In Vitro Studies : A study using skinned cardiac fibers demonstrated that this compound significantly increased the developed tension in response to concentration changes. Specifically, at a concentration of 5 µM, it produced a 230% increase in developed tension while only causing an 85% increase in transients .
In Vivo Studies : Further research involving isolated ferret papillary muscles showed that this compound not only enhanced the force of contraction but also prolonged the contraction time slightly, indicating a complex interaction with the cardiac muscle's contraction-relaxation cycle .
Comparative Analysis of this compound and Its Enantiomers
The biological activity of this compound is influenced by its enantiomers. The (+) enantiomer (EMD 57,033) is particularly effective at enhancing sensitivity, while the (-) enantiomer (EMD 57,439) acts primarily as a PDE III inhibitor. This differential potency suggests that the therapeutic effects can be optimized by selecting specific enantiomers based on desired outcomes .
| Enantiomer | Mechanism of Action | EC50 (µM) | Potency Comparison |
|---|---|---|---|
| EMD 57,033 (+) | Calcium sensitization | 1.7 | High |
| EMD 57,439 (-) | PDE III inhibition | 0.05 | Moderate |
| This compound (racemic) | Mixed effects | - | Intermediate |
Case Studies
Study on Heart Failure Models : In a study involving rat models of myocardial infarction (MI), treatment with this compound improved contractility without affecting transient amplitude, suggesting that it selectively enhances myofilament responsiveness . The results indicated a significant restoration of contractile function in failing hearts.
Clinical Implications : The ability of this compound to increase myocardial efficiency while minimizing arrhythmogenic risks positions it as a promising candidate for treating heart failure. Its unique mechanism allows for enhanced contractility without the typical side effects associated with increased intracellular .
Q & A
Q. What are the dual mechanisms of action of EMD 53998 in enhancing myocardial contractility?
this compound combines phosphodiesterase III (PDE III) inhibition and calcium sensitization to exert its positive inotropic effects. PDE III inhibition increases intracellular cAMP levels, enhancing calcium influx via cAMP-dependent pathways. Concurrently, its calcium-sensitizing action directly augments the responsiveness of cardiac troponin C to Ca²⁺, improving cross-bridge cycling efficiency without elevating cytosolic Ca²⁺ concentrations. These dual mechanisms reduce arrhythmogenic risks compared to traditional inotropes .
Q. How does this compound affect myofibrillar ATPase activity in cardiac tissue?
this compound enhances Ca²⁺-stimulated Mg²⁺-ATPase activity in skinned myocardial fibers by shifting the pCa/ATPase activity curve leftward (increased Ca²⁺ sensitivity) and elevating maximal ATPase activity. This is demonstrated using porcine ventricular myofibrils, where 10 µM this compound reduced the EC₅₀ for Ca²⁺ activation by 0.5 log units and increased maximal ATPase activity by ~15% .
Advanced Research Questions
Q. How can researchers experimentally distinguish between the PDE III inhibitory and Ca²⁺-sensitizing effects of this compound?
Utilize enantiomer-specific studies :
- The (+)-enantiomer (EMD 57033) primarily acts as a Ca²⁺ sensitizer (EC₅₀ = 1.7 µM in skinned fibers) with minimal PDE III inhibition (IC₅₀ = 1.94 µM).
- The (−)-enantiomer (EMD 57439) is a "pure" PDE III inhibitor (IC₅₀ = 0.05 µM) with negligible Ca²⁺ sensitization. Isolated guinea pig papillary muscles or rat cardiomyocytes can be treated with enantiomers under β-adrenergic stimulation (e.g., isoprenaline) to isolate cAMP-dependent (PDE III) vs. cAMP-independent (Ca²⁺ sensitization) effects .
Q. What experimental models resolve contradictions in this compound’s interaction with inorganic phosphate (Pi)?
Skinned fiber tension assays reveal mutual antagonism between this compound and Pi. At ≥50 µM this compound, Pi concentrations >20 mM are required to inhibit force generation. Use troponin I-depleted fibers to confirm direct cross-bridge effects, bypassing Ca²⁺-regulatory systems. This methodology isolates Pi-EMD interactions from troponin-mediated pathways .
Q. How does this compound’s in vivo hemodynamic profile differ from PDE III inhibitors?
In anesthetized dogs , EMD 57033 (Ca²⁺ sensitizer) increases left ventricular (LV) dP/dtₘₐₓ without altering heart rate or blood pressure, whereas PDE III inhibitors (e.g., milrinone) cause hypotension and tachycardia. Use acetylcholine infusion to suppress PDE III-mediated effects: EMD 57033’s inotropy remains unaffected, confirming its cAMP-independent mechanism .
Q. What are the implications of this compound’s negative lusitropy under hypoxic conditions?
Hypoxia exacerbates this compound’s impairment of diastolic relaxation due to abnormal Ca²⁺ handling in sarcoplasmic reticulum (SR)-depleted cells. Employ cultured hypoxic myocytes with fluorescent Ca²⁺ indicators (e.g., indo-1) to show prolonged Ca²⁺ transients and reduced SR Ca²⁺ reuptake. This highlights context-dependent risks in ischemic myocardium .
Q. How can enantioselective synthesis improve experimental design for this compound studies?
Use chiral chromatography to resolve racemic this compound into EMD 57033 and EMD 57439. Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). This enables precise attribution of pharmacological effects to Ca²⁺ sensitization vs. PDE III inhibition .
Q. What biophysical methods quantify this compound’s effects on cross-bridge kinetics?
Sinusoidal analysis of skinned porcine myocardium reveals that 50 µM this compound:
- Reduces MgATP/MgADP association constants by 9× and 3×, respectively.
- Decreases cross-bridge detachment rate (k₋₁) and increases attachment equilibrium constant (K₁). This methodology confirms enhanced force generation via prolonged cross-bridge attachment .
Methodological Resources
- Key Assays : Skinned fiber tension measurements, myofibrillar ATPase activity assays, cAMP quantification in isolated cardiomyocytes.
- Models : Porcine ventricular skinned fibers, guinea pig papillary muscles, hypoxic rat myocytes.
- Advanced Tools : Chiral HPLC for enantiomer separation, sinusoidal analysis for cross-bridge kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
